5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione
Overview
Description
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Synthesis Analysis
Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . A general procedure for the synthesis of thiazolidine‑2,4‑diones derivatives involves the use of imidazole aldehydes in ethanol as a solvent .Molecular Structure Analysis
The molecular formula of “5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione” is C11H9NO4S . The average mass is 251.258 Da and the monoisotopic mass is 251.025223 Da .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Scientific Research Applications
Hypoglycemic and Hypolipidemic Activities
- This compound and its derivatives have been evaluated for their hypoglycemic and hypolipidemic activities. Studies using genetically obese and diabetic mice showed that certain derivatives exhibited substantial activity in these areas. The presence of the 5-(4-oxybenzyl) moiety was identified as essential for significant activity. Some compounds, including ones similar to the specified chemical, showed favorable properties in terms of activity and toxicity (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982).
Antimicrobial Evaluation
- The antimicrobial properties of derivatives of this compound have also been a subject of study. An efficient and greener protocol for synthesizing certain derivatives under microwave irradiation was developed, and these compounds exhibited moderate activities against tested microbes (Vekariya, Bhatt, & Joshi, 2022).
Antihyperglycemic Studies
- Certain derivatives have shown promise in antihyperglycemic action, linked to insulin sensitization mechanisms. Synthesis and characterization of these compounds included in vitro and in vivo studies. One study provided evidence of robust antihyperglycemic action from specific derivatives (Gutiérrez-Hernández, Galván-Ciprés, Domínguez-Mendoza, Aguirre-Vidal, Estrada-Soto, Almanza-Pérez, & Navarrete-Vázquez, 2019).
Antioxidant Activity
- The antioxidant activity of some novel derivatives was also explored. This study focused on synthesizing compounds with potential biological activity and assessed their antioxidant properties using DPPH free radical scavenging activity (Čačić & Molnar, 2011).
Insulin Sensitizing Agents
- Thiazolidinediones, which include derivatives of the compound , have been recognized as insulin-sensitizing agents. They function by binding to PPAR-γ, leading to changes in the expression of key regulators of lipid homeostasis, glucoregulatory, and insulin resistance genes. Some studies investigated the effects of specific derivatives on insulin resistance associated with various metabolic syndromes in high-fat diet-induced mice (Araújo, Carvalho, Martins da Fonseca, de Lima, Galdino, da Rocha Pitta, & de Menezes Lima, 2011).
Cytotoxic and Genotoxic Activities
- Studies have also been conducted on the cytotoxic and genotoxic activities of certain thiazolidinedione derivatives against cancer cell lines. For example, a study focusing on benzylidene-2,4-thiazolidinedione derivatives demonstrated significant cytotoxicity against NCI-H292 lung cancer cell lines, indicating potential in cancer therapy (Rodrigues, Santiago, Marques, Pereira, de Castro, Cantalice, da Silva, Adam, do Nascimento, de Albuquerque, & Militão, 2018).
Antimicrobial Properties
- The antimicrobial activities of some new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones were examined, demonstrating inhibitory activities against certain bacterial and fungal strains. This highlights the potential of thiazolidinedione derivatives in antimicrobial applications (Stana, Tiperciuc, Duma, Pîrnău, Vérité, & Oniga, 2014).
Future Directions
properties
IUPAC Name |
5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUMOGALQJYOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione | |
CAS RN |
1133819-87-0 | |
Record name | MSDC-0602 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133819870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azemiglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZEMIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MXZ6QOBM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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